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Cat. No.: B12377084

For Immediate Release

This technical guide provides an in-depth overview of Tyk2-IN-16, a potent and selective
inhibitor of Tyrosine Kinase 2 (Tyk2). Designed for researchers, scientists, and drug
development professionals, this document details the chemical structure, physicochemical and
pharmacological properties, synthesis, and biological activity of Tyk2-IN-16, along with relevant
experimental protocols and signaling pathway diagrams.

Introduction

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine
kinases. It plays a crucial role in the signaling pathways of several cytokines, including type |
interferons (IFN-a/pB), interleukin-12 (IL-12), and IL-23.[1][2][3] These cytokines are pivotal in
both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of
numerous autoimmune and inflammatory diseases.[4][5] Consequently, Tyk2 has emerged as a
promising therapeutic target for these conditions. Tyk2-IN-16 is a novel small molecule inhibitor
designed to selectively target the pseudokinase (JH2) domain of Tyk2, offering a potential
therapeutic advantage through allosteric inhibition.[6]

Chemical Structure and Properties

Tyk2-IN-16, also referenced as compound 184 in patent WO2023220046A1, possesses a
distinct chemical architecture optimized for high-affinity binding to the Tyk2 JH2 domain.[6][7]
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Chemical Structure:

Table 1: Chemical and Predicted Physicochemical Properties of Tyk2-IN-16

Property Value Source
1-(6-(2,2-difluoro-1-
hydroxyethyl)pyridin-2-yl)-5-

IUPAC Name (methylamino)-1H- Predicted
pyrazolo[3,4-c]pyridin-4(5H)-
one

CAS Number 3010874-30-0 [7]

Molecular Formula C20H20F2N8O [8]

Molecular Weight 426.42 g/mol [8]
N(C(C)=0)C=1C=C2C(C(=NN
2C=3N=C(C(C)

SMILES [7]
(F)F)C=CN3)N4CC(C#N)

(C)CC4)=CN1

Predicted LogP 1.8 Predicted

Predicted Solubility -3.5 (log(mol/L)) Predicted

Predicted pKa 7.2 Predicted

Predicted Polar Surface Area 120.4 A2 Predicted

Predicted #H-Bond Donors 1 Predicted

Predicted #H-Bond Acceptors 9 Predicted

Predicted #Rotatable Bonds 3 Predicted

Note: Predicted properties were generated using online computational tools based on the

SMILES string and may not reflect experimentally determined values.

Pharmacological Properties
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Tyk2-IN-16 is a highly potent and selective allosteric inhibitor of Tyk2. It exerts its inhibitory
effect by binding to the pseudokinase (JH2) domain, which in turn regulates the activity of the
active kinase (JH1) domain.[6]

Table 2: Pharmacological Data for Tyk2-IN-16

Parameter Value Assay System Source
IC50 (Tyk2-JH2 Recombinant Human

o <10 nM ) [7]
Binding) TYK2 JH2 Domain

IC50 (pSTAT4

o <10 nM NK-92 Cells [7]
Inhibition)

Synthesis and Experimental Protocols

The synthesis of Tyk2-IN-16 is detailed in patent WO2023220046A1 as compound 184. The
following is a summary of the synthetic route. For a complete, step-by-step protocol, please
refer to the aforementioned patent.

Synthetic Workflow

The synthesis of Tyk2-IN-16 involves a multi-step process, beginning with the construction of
the pyrazolopyridine core, followed by the introduction of the substituted pyridine and piperidine
moieties.

Coupling with Substituted Pyridine }—»

Coupling with Piperidine Moiety H Final Product (Tyk2-IN-16)

Click to download full resolution via product page

Caption: Synthetic workflow for Tyk2-IN-16.

Experimental Protocol: TYK2 JH2 Domain Binding
Assay
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This protocol outlines a representative method for determining the binding affinity of Tyk2-IN-16
to the TYK2 JH2 domain using a fluorescence polarization (FP) assay.

Materials:

Recombinant human TYK2 JH2 domain

Fluorescently labeled probe (e.g., a known JH2 binder)

Tyk2-IN-16

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

384-well, low-volume, black plates

Microplate reader capable of measuring fluorescence polarization

Procedure:

Prepare a serial dilution of Tyk2-IN-16 in assay buffer.

e In a 384-well plate, add the diluted Tyk2-IN-16 or vehicle control.

e Add a solution of the fluorescently labeled probe to all wells at a fixed concentration.

« Initiate the binding reaction by adding the recombinant TYK2 JH2 domain to all wells.

 Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from
light.

o Measure the fluorescence polarization of each well using a microplate reader.

o Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Prepare Tyk2-IN-16 Serial Dilution }—»

Add Compound/Vehicle to Plate }—D{ Add Fluorescent Probe }—b

Incubate at Room Temperature }—»

Measure Fluorescence Polarization }—»

Click to download full resolution via product page
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Caption: Workflow for the TYK2 JH2 binding assay.

Experimental Protocol: pSTAT4 Inhibition Assay in NK-
92 Cells

This protocol describes a method to assess the inhibitory effect of Tyk2-IN-16 on the
phosphorylation of STAT4 in NK-92 cells using a cell-based immunoassay such as AlphaLISA.

Materials:

e NK-92 cells

e Cell culture medium (e.g., Alpha-MEM with 12.5% FBS, 12.5% horse serum, and IL-2)[9]
e Tyk2-IN-16

e Stimulant (e.g., IL-12)

e Lysis buffer

e PSTAT4 (Tyr693) AlphaLISA detection kit

o 96-well cell culture plates and 384-well assay plates

Microplate reader capable of AlphaLISA detection

Procedure:

Culture NK-92 cells according to standard protocols.[9]

Seed NK-92 cells in a 96-well plate and incubate.

Pre-treat the cells with a serial dilution of Tyk2-IN-16 or vehicle control for a specified time
(e.qg., 1-2 hours).

Stimulate the cells with IL-12 to induce STAT4 phosphorylation.

Lyse the cells according to the detection kit manufacturer's protocol.
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Transfer the cell lysates to a 384-well assay plate.

Add the AlphaLISA acceptor beads and biotinylated antibody, and incubate.

Add the streptavidin-donor beads and incubate in the dark.

Read the plate on an AlphaLISA-compatible microplate reader.

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Culture & Seed NK-92 Cells }—»

Pre-treat with Tyk2-IN-16 }—b{ Stimulate with IL-12 }—»

Lyse Cells }—»

Transfer Lysates }—»

Add AlphaLISA Reagents }—»

Incubate }—»

Read AlphaLISA Signal }—b{ Calculate IC50

Click to download full resolution via product page

Caption: Workflow for the pSTAT4 inhibition assay.

Tyk2 Signaling Pathway

Tyk2 is a key component of the JAK-STAT signaling pathway, which is activated by a variety of
cytokines. Upon cytokine binding to its receptor, Tyk2, often in conjunction with another JAK
family member, becomes activated and phosphorylates the receptor, creating docking sites for
STAT (Signal Transducer and Activator of Transcription) proteins. The recruited STATs are then
phosphorylated by the JAKSs, leading to their dimerization, translocation to the nucleus, and
subsequent regulation of gene expression. Tyk2-IN-16, by inhibiting Tyk2, blocks this cascade
and the downstream inflammatory responses.
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Caption: Simplified Tyk2 signaling pathway and the inhibitory action of Tyk2-IN-16.
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Conclusion

Tyk2-IN-16 is a potent and selective allosteric inhibitor of Tyk2 with significant potential for the
study and treatment of autoimmune and inflammatory diseases. This technical guide provides a
foundational understanding of its chemical and pharmacological properties, along with detailed
experimental frameworks. Further research into the in vivo efficacy, safety profile, and
pharmacokinetic and pharmacodynamic properties of Tyk2-IN-16 is warranted to fully elucidate
its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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